

Cross-validation of TUG protein binding partners from different studies

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Compound of Interest

Compound Name: TUG-1387

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Cross-Validation of TUG Protein Binding Partners: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimentally identified binding partners for the Tether containing UBX domain for GLUT4 (TUG) protein, also known as ASPSCR1. TUG is a key regulator of glucose homeostasis, primarily through its role in the intracellular retention and insulin-stimulated translocation of the GLUT4 glucose transporter. Understanding the constellation of proteins that interact with TUG is crucial for elucidating its molecular functions and for the development of novel therapeutic strategies targeting metabolic diseases.

Comparative Analysis of TUG Protein Interactors

The following table summarizes the key protein binding partners of TUG identified across multiple studies. The methods used for identification are noted, providing a basis for cross-validation. While comprehensive quantitative proteomics data across all studies is not uniformly available in the literature, this table consolidates the current knowledge on the TUG interactome.

Interacting Protein	Gene Name	Function of Interactor	Experimental Method(s) of Identification	Reference Study(s)
Vesicle Cargo Proteins				
Glucose transporter type 4	SLC2A4	Insulin-regulated glucose transporter.	Co-immunoprecipitation, Yeast two-hybrid	Bogan et al., 2012; Habtemichael et al., 2018[1][2]
Insulin-responsive aminopeptidase	LNPEP	Transmembrane aminopeptidase co-localized with GLUT4.	Co-immunoprecipitation	Habtemichael et al., 2018[1]
Golgi Matrix and Trafficking Proteins				
Golgin-160	GOLGA3	A peripheral Golgi protein involved in tethering vesicles.	Co-immunoprecipitation, Yeast two-hybrid	Bogan et al., 2012; Belman et al., 2015[3][4]
PIST (GOPC)	GOPC	PDZ domain-containing protein, TC10 α effector.	Co-immunoprecipitation, Direct binding assay	Bogan et al., 2012[4]
Acyl-CoA binding domain containing 3	ACBD3	A peripheral Golgi protein that binds Golgin-160.	Co-immunoprecipitation, Peptide pull-down	Belman et al., 2015[3]
Valosin-containing protein (p97)	VCP	AAA+ ATPase involved in protein quality control and	Co-immunoprecipitation, Mass spectrometry	Bogan, 2022; ASPSCR1-TFE3 fusion protein study[5][6]

membrane
dynamics.

Enzymes and Motors

Ubiquitin-specific
peptidase 25m

USP25

Deubiquitinating
enzyme that
cleaves TUG.

Co-
immunoprecipitat
ion

Habtemichael et
al., 2018[1][2]

Kinesin Family
Member 5B

KIF5B

Microtubule-
based motor
protein for
vesicular
transport.

Co-
immunoprecipitat
ion (of TUGUL-
modified KIF5B)

Habtemichael et
al., 2018[1][3]

Nuclear Proteins
(interacting with
the C-terminal
cleavage
product)

Peroxisome
proliferator-
activated
receptor gamma

PPARG

Nuclear receptor
and transcription
factor regulating
lipid metabolism.

Co-
immunoprecipitat
ion, Direct
binding assay

Bogan, 2022[6]

PPARG
coactivator 1
alpha

PPARGC1A

Transcriptional
coactivator for
genes of energy
metabolism.

Co-
immunoprecipitat
ion

Bogan, 2022[6]

Interactors of the
ASPSCR1
portion of a
fusion
oncoprotein

Matrin 3

MATR3

Nuclear matrix
protein.

Co-
immunoprecipitat

ASPSCR1-TFE3
fusion protein
study[5]

		ion, Mass spectrometry		
Metastasis associated 1 family member 2	MTA2	Component of the NuRD histone deacetylase complex.	Co-immunoprecipitation, Mass spectrometry	ASPSCR1-TFE3 fusion protein study[5]

Note: The ASPSCR1-TFE3 fusion oncoprotein study provides evidence for VCP, MATR3, and MTA2 interacting with the ASPSCR1 (TUG) portion of the fusion protein. These interactions were identified through co-immunoprecipitation from nuclear lysates of human and mouse tumor cells, followed by mass spectrometry. The study reported enrichment scores for these interactors, with VCP being the most prominent.[5]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of protein-protein interaction studies. Below are representative methodologies cited in the identification of TUG binding partners.

Co-immunoprecipitation (Co-IP) for TUG Interaction Analysis

This protocol is a generalized procedure based on the methodologies described in the cited literature for identifying TUG binding partners.[1][3][4]

1. Cell Lysis:

- Cells (e.g., 3T3-L1 adipocytes or transfected HEK293T cells) are washed with ice-cold phosphate-buffered saline (PBS).
- Cells are lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with a protease inhibitor cocktail.
- The lysate is incubated on ice and then centrifuged to pellet cellular debris. The supernatant containing the protein extract is collected.

2. Immunoprecipitation:

- The protein lysate is pre-cleared by incubating with protein A/G-agarose or magnetic beads.
- The pre-cleared lysate is then incubated with an antibody specific for TUG (or a tag if TUG is epitope-tagged) overnight at 4°C with gentle rotation.
- Protein A/G beads are added to the lysate-antibody mixture and incubated to capture the antibody-protein complexes.

3. Washing and Elution:

- The beads are washed multiple times with lysis buffer (and sometimes with buffers of increasing stringency) to remove non-specific binding proteins.
- The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer for analysis by Western blot, or by using a more gentle elution buffer (e.g., glycine-HCl, pH 2.5) for mass spectrometry.

4. Analysis:

- For Western Blot: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the suspected interacting protein.
- For Mass Spectrometry: The eluted proteins are subjected to in-solution or in-gel digestion with trypsin. The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins in the complex.

Yeast Two-Hybrid (Y2H) Screen

The Y2H system is a powerful genetic method to identify novel protein-protein interactions.

1. Bait and Prey Plasmid Construction:

- The cDNA of the "bait" protein (e.g., a domain of TUG) is cloned into a plasmid containing a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4).

- A cDNA library of potential "prey" proteins is cloned into a separate plasmid containing the activation domain (AD) of the transcription factor.

2. Yeast Transformation and Screening:

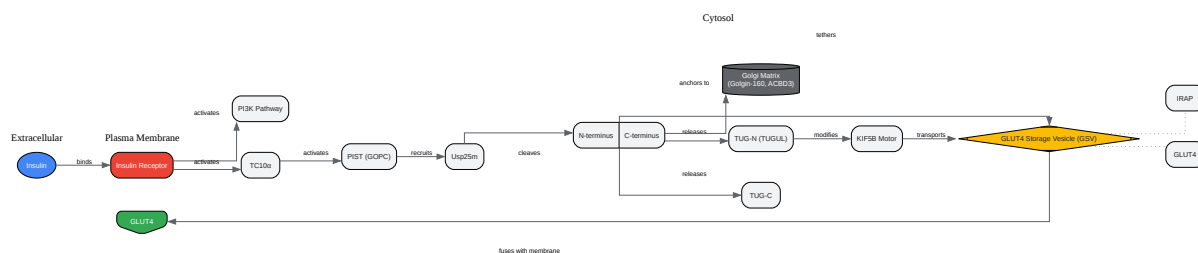
- Both bait and prey plasmids are co-transformed into a suitable yeast reporter strain.
- If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor.
- This reconstituted transcription factor then drives the expression of reporter genes (e.g., HIS3, LacZ), allowing the yeast to grow on a selective medium and/or exhibit a colorimetric change.

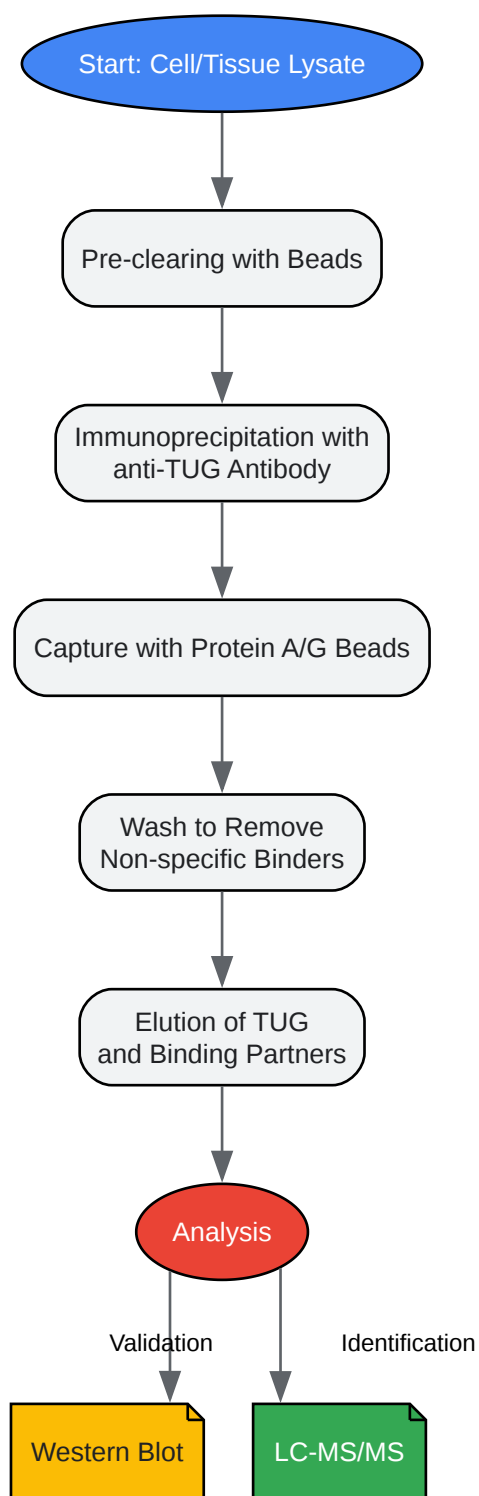
3. Identification of Interactors:

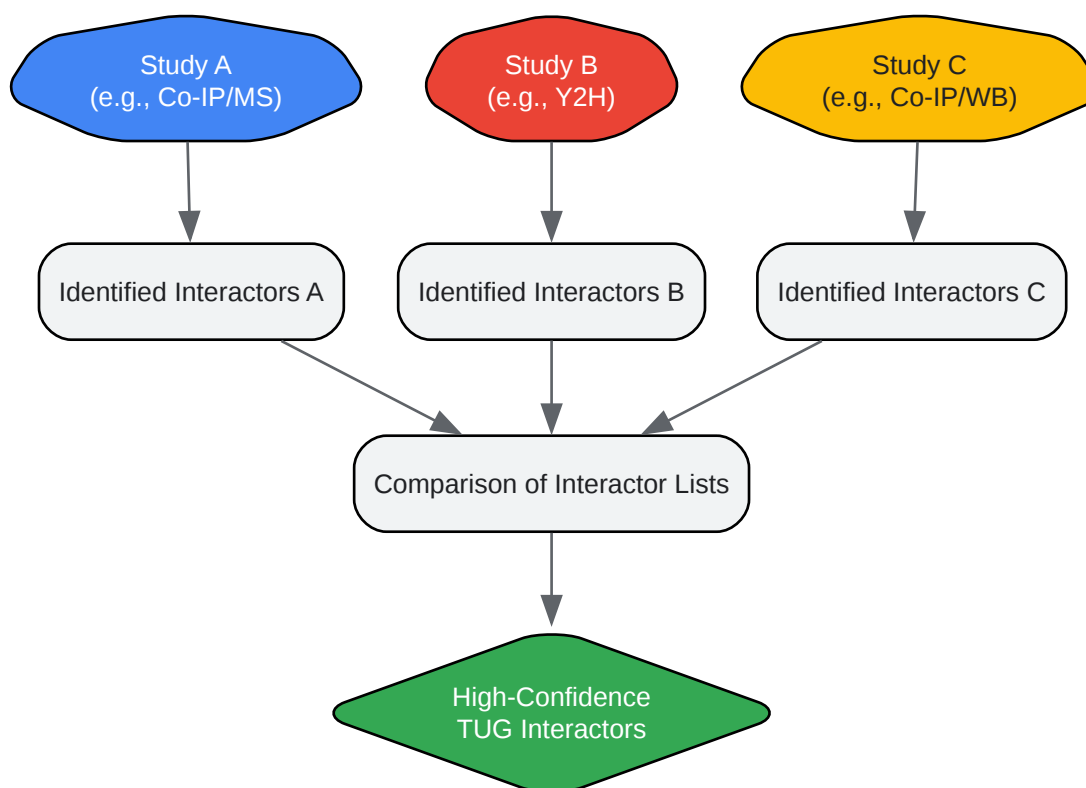
- Plasmids from the positive yeast colonies are isolated, and the prey cDNA is sequenced to identify the interacting protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway involving TUG and a typical experimental workflow for identifying its binding partners.







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